2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival, and dysregulation of this pathway has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide selectively inhibits the IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway. The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival, and dysregulation of this pathway has been implicated in a variety of diseases. By inhibiting the IKK complex, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide blocks the activation of NF-κB and downstream signaling pathways, leading to reduced inflammation, cell survival, and immune responses.
Biochemical and Physiological Effects:
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of inflammatory diseases, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to reduce inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide is its selectivity for the IKK complex, which allows for specific targeting of the NF-κB pathway. This can be useful in studying the role of NF-κB in various diseases and in developing new therapeutic strategies. However, one limitation of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide is its relatively low potency, which may require higher concentrations in experiments. Additionally, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide may have off-target effects on other signaling pathways, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide and its potential therapeutic applications. One area of interest is in cancer therapy, where 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has shown promise in preclinical studies. Further studies are needed to evaluate its efficacy and safety in clinical trials. Another area of interest is in autoimmune and inflammatory diseases, where 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has shown potential in reducing inflammation and disease severity. Future studies are needed to evaluate its efficacy in clinical trials and to identify optimal dosing regimens. Finally, there is interest in developing more potent and selective inhibitors of the NF-κB pathway, which may have improved therapeutic potential.
Scientific Research Applications
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In autoimmune disorders, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to reduce inflammation and disease severity by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide has been shown to reduce inflammation and tissue damage by inhibiting the activation of immune cells.
properties
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-24(15-17-6-3-2-4-7-17)32(29,30)21-12-10-20(11-13-21)31-16-22(26)23-18-8-5-9-19(14-18)25(27)28/h2-14H,15-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNQKOSBQOFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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